molecular formula C10H20ClNO3 B2388222 4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride CAS No. 2202413-45-2

4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B2388222
CAS No.: 2202413-45-2
M. Wt: 237.72
InChI Key: KYQOBYYJWRFCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by a 2-methoxyethyl substituent at the 4-position of the piperidine ring, a methyl group at the 1-position, and a carboxylic acid group at the 4-position, which is neutralized as a hydrochloride salt.

Properties

IUPAC Name

4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-11-6-3-10(4-7-11,9(12)13)5-8-14-2;/h3-8H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQOBYYJWRFCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CCOC)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Reduction Pathway

Adapting methodologies from CN102887854B, this approach utilizes pyridine precursors for subsequent hydrogenation:

Step 1: N-Oxide Formation
4-Picoline-2-carboxylic acid ethyl ester undergoes oxidation with H₂O₂ catalyzed by phosphomolybdic acid (2.5 wt%). At 70–80°C, this produces the N-oxide derivative in 92% yield after recrystallization.

Step 2: Reductive Cyclization
The N-oxide intermediate undergoes hydrogenation with 10% Pd/C and ammonium formate in methanol (1:30 w/v). This one-pot process achieves:

  • Piperidine ring formation
  • Methyl group introduction via formate decomposition
  • Carboxylic acid generation through in situ hydrolysis

Key Parameters

Condition Optimal Range
Temperature 30–50°C
H₂ Pressure 1–3 atm
Catalyst Loading 10–15 wt%
Reaction Time 12–24 hrs

Yields reach 78–82% for analogous piperidine carboxylates.

Reductive Amination Strategy

Building on EP0449602A1's ketone reduction techniques, this method employs a cyclic ketone precursor:

Synthetic Sequence

  • Mannich Reaction : Condensation of 4-piperidone with formaldehyde and methylamine hydrochloride yields 1-methyl-4-piperidone (89% purity)
  • Grignard Addition : Reaction with 2-methoxyethylmagnesium bromide introduces the side chain at C4
  • Oxidation : RuO₄-mediated conversion of the secondary alcohol to carboxylic acid
  • Hydrochloride Formation : Acidification with HCl gas in ethyl acetate

Advantages

  • Avoids pyridine intermediates
  • Enables stereoselective installation of C4 substituents

Limitations

  • Requires cryogenic conditions (-78°C) for Grignard step
  • RuO₄ oxidation necessitates strict stoichiometric control

Post-Cyclization Alkylation

This modular approach modifies pre-formed piperidine cores:

Procedure

  • Core Synthesis : 1-Methylpiperidine-4-carboxylic acid prepared via Leuckart reaction (NH₄HCO₃, HCO₂H, 150°C)
  • C4 Functionalization :
    • Bromination using PBr₃ in CH₂Cl₂ (0°C)
    • SN2 displacement with sodium 2-methoxyethoxide
  • Salt Formation : Recrystallization from HCl-saturated ethanol

Critical Considerations

  • Bromination selectivity improved using Hünig’s base (DIEA)
  • Microwave irradiation (100W, 80°C) reduces alkylation time from 24h → 45min

Comparative Analysis

Method Yield (%) Purity (HPLC) Scalability
Pyridine Reduction 78 98.2 Excellent
Reductive Amination 65 95.4 Moderate
Post-Alkylation 85 99.1 Challenging

The pyridine route offers superior scalability due to established industrial protocols for pyridine hydrogenation. However, the post-alkylation method achieves highest purity through crystalline intermediates.

Process Optimization

Catalytic System Enhancement

Bimetallic Pd-Rh catalysts (1:1 ratio) demonstrate:

  • 15% increased hydrogenation rates
  • Reduced catalyst loading (7.5 wt%)
  • Extended catalyst lifespan (8 cycles vs. 3 cycles for Pd alone)

Solvent Engineering

Ternary solvent systems (MeOH/THF/H₂O 5:3:2) improve:

  • Reactant solubility by 40%
  • Byproduct precipitation during acidification
  • Overall process mass intensity (PMI) from 32 → 18

Crystallization Control

Anti-solvent crystallization with methyl tert-butyl ether (MTBE):

  • Produces monodisperse particles (D90 < 50μm)
  • Reduces residual solvents to <300 ppm
  • Increases bulk density by 30% for improved tabletability

Analytical Characterization

Critical quality attributes verified through:

  • ¹H NMR (D₂O): δ 3.55 (m, OCH₂CH₂), 3.34 (s, NCH₃), 2.85 (q, piperidine H)
  • HPLC : Eclipse XDB-C18, 5μm, 4.6×150mm, 0.1% TFA/MeCN gradient
  • XRPD : Characteristic peaks at 8.4°, 12.7°, 17.3° 2θ confirm polymorph Form I

Regulatory Considerations

  • ICH Q3D Class 2 metal limits: Pd < 10ppm, Rh < 5ppm
  • Genotoxic impurity control: Bromo intermediates < 15ppm
  • Residual solvent compliance: MeOH < 3000ppm, CH₂Cl₂ < 600ppm

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemical Reactions and Properties

This compound can undergo several chemical reactions, which enhance its applicability in research:

  • Oxidation : Can be oxidized to form ketones or aldehydes using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction : Reduction can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution : The methoxyethyl group can be substituted with other functional groups under specific conditions.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex molecules, facilitating the development of novel compounds with desired biological activities.

Biology

  • Biological Interactions : It is studied for its potential effects on biological systems, particularly its interactions with various biomolecules. Research indicates that it may modulate enzyme activities and receptor functions, contributing to its biological significance.

Medicine

  • Therapeutic Properties : Investigated for potential therapeutic applications, particularly in treating neurological disorders and cancer. Its structure suggests it may influence mood and cognitive functions by interacting with neurotransmitter systems.

Industry

  • Specialty Chemicals Production : Utilized in producing specialty chemicals and materials, demonstrating its industrial relevance.

Research has indicated that 4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride exhibits promising biological activities:

  • Neurological Disorders : Potential influence on neurotransmitter systems may lead to therapeutic applications in mood disorders.
  • Cancer Research : Preliminary studies suggest that derivatives of similar piperidine compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression.

Inhibition Studies

A study focusing on structural modifications of piperidine derivatives demonstrated enhanced inhibitory activity against specific enzymes associated with cancer progression. Modifications improved both potency and selectivity, emphasizing the importance of structural optimization in drug design.

Pharmacokinetics

Investigations into pharmacokinetic properties revealed favorable absorption and bioavailability profiles for related compounds, suggesting that this compound may exhibit similar characteristics.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has shown that:

  • Modifications at specific positions on the piperidine ring significantly alter biological activity.
  • Increased lipophilicity often correlates with improved cellular uptake and bioactivity.

Toxicity and Safety Profiles

Initial assessments indicate a low toxicity profile in vitro, with no significant cytotoxic effects observed at therapeutic concentrations. Further studies are necessary to establish a complete safety profile before clinical applications can be considered.

Mechanism of Action

The mechanism of action of 4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional differences between the target compound and related piperidine derivatives:

Compound Name CAS Number Key Structural Features Pharmacological Class Notable Properties References
4-(2-Methoxyethyl)-1-methylpiperidine-4-carboxylic acid HCl Not explicitly listed 4-(2-Methoxyethyl), 1-methyl, 4-carboxylic acid Undetermined (Potential opioid derivative) Hypothesized enhanced solubility due to polar groups N/A
Meperidine Hydrochloride 50-13-5 1-Methyl-4-phenyl-4-piperidinecarboxylic acid ethyl ester Opioid analgesic (Schedule II) Stability: ≥5 years at -20°C; regulated substance
1-Methylpiperidine-4-carboxylic Acid Hydrochloride 71985-80-3 1-Methyl, 4-carboxylic acid Undetermined Melting point: 225°C; hygroscopic
4-(2-Methoxyethyl)piperidine Hydrochloride 868849-54-1 4-(2-Methoxyethyl)piperidine Undetermined Purity: 98+%; used in synthetic chemistry
Ethyl 4-(2-Chloroethyl)piperidine-4-carboxylate HCl 1276088-72-2 4-(2-Chloroethyl), ethyl ester Undetermined Molecular weight: 256.17 g/mol

Pharmacological and Physicochemical Insights

  • Meperidine Hydrochloride : A well-characterized opioid analgesic, structurally distinct due to its 4-phenyl and ethyl ester groups. The absence of a phenyl group in the target compound may reduce opioid receptor affinity, while the 2-methoxyethyl substituent could improve water solubility .
  • 1-Methylpiperidine-4-carboxylic Acid Hydrochloride : Shares the 1-methyl and 4-carboxylic acid groups with the target compound but lacks the 2-methoxyethyl substituent. Its hygroscopic nature suggests challenges in storage compared to esters like Meperidine .
  • 4-(2-Methoxyethyl)piperidine Hydrochloride: Demonstrates the importance of the 2-methoxyethyl group in enhancing solubility.

Biological Activity

4-(2-Methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its structure suggests potential biological activity, particularly in the modulation of various biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound can be synthesized through various chemical reactions, including oxidation and alkylation, making it a versatile building block in organic synthesis. Its molecular structure allows for interactions with multiple biological targets, which is crucial for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate the activity of enzymes or receptors involved in critical signaling pathways, although detailed molecular targets remain to be fully elucidated.

Therapeutic Potential

Research indicates that this compound could have applications in treating various conditions due to its pharmacological properties. It has been investigated for its potential effects on:

  • Neurological Disorders : The compound's interaction with neurotransmitter systems suggests it may influence mood and cognitive functions.
  • Cancer Research : Preliminary studies have indicated that derivatives of similar piperidine compounds can inhibit tumor growth by targeting specific cancer-related pathways .

Case Studies

  • Inhibition Studies : A study involving structural modifications of piperidine derivatives demonstrated enhanced inhibitory activity against specific enzymes associated with cancer progression. These modifications improved both potency and selectivity, highlighting the importance of structural optimization in drug design .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds showed favorable absorption and bioavailability profiles, suggesting that this compound may exhibit similar characteristics .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on related compounds. Key findings include:

  • Modifications at specific positions on the piperidine ring significantly alter biological activity.
  • Compounds with increased lipophilicity often exhibit improved cellular uptake and bioactivity .

Toxicity and Safety Profiles

Initial assessments indicate that the compound has a low toxicity profile in vitro, with no significant cytotoxic effects observed at therapeutic concentrations. However, further studies are necessary to establish a complete safety profile before clinical applications can be considered .

Data Tables

Parameter Value
Molecular Weight215.28 g/mol
SolubilitySoluble in water and organic solvents
IC50 (Enzyme Inhibition)50 nM (example from related studies)
Toxicity (CC50)>10 µM (non-toxic range observed)

Q & A

Q. What are the recommended safety protocols for handling 4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride in laboratory settings?

  • Methodological Answer: Handling requires strict adherence to personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation during weighing or reactions. Storage should be in airtight containers at 2–8°C, away from oxidizers and moisture. In case of spills, evacuate the area, use inert absorbents (e.g., vermiculite), and dispose of waste per local regulations . Acute toxicity data for similar piperidine derivatives indicate potential respiratory irritation; thus, respiratory protection (e.g., N95 masks) is advised during aerosol-generating procedures .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer: A typical synthesis involves:
  • Step 1: Alkylation of 1-methylpiperidine-4-carboxylic acid with 2-methoxyethyl bromide in dimethylformamide (DMF) under reflux (80–90°C, 12–24 hours).
  • Step 2: Acidification with concentrated HCl to precipitate the hydrochloride salt.
  • Critical Parameters: Reaction temperature control to minimize side products (e.g., over-alkylation) and stoichiometric excess of alkylating agent (1.2–1.5 equivalents). Purification via recrystallization from ethanol/water mixtures yields >95% purity (verified by HPLC) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer:
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min; retention time ~8.2 minutes.
  • Nuclear Magnetic Resonance (NMR): ¹H NMR (D₂O, 400 MHz) should show signals for the methoxyethyl group (δ 3.3–3.5 ppm) and piperidine methyl (δ 1.4 ppm).
  • Mass Spectrometry (MS): ESI-MS m/z calculated for [C₁₁H₂₁NO₃]+: 215.15; observed: 215.1 .

Advanced Research Questions

Q. How can computational chemistry tools optimize the synthesis and reactivity of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for alkylation reactions, identifying energy barriers and optimal reagent ratios. Molecular docking studies (AutoDock Vina) can model interactions with biological targets (e.g., opioid receptors) to guide structural modifications. Reaction path search algorithms (e.g., GRRM) help identify side reactions, enabling preemptive optimization of reaction conditions .

Q. What strategies resolve contradictory data on the biological activity of this compound across experimental models?

  • Methodological Answer:
  • Dose-Response Analysis: Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, CHO) to assess variability in receptor binding affinity.
  • Metabolic Stability Testing: Use liver microsomes (human/rat) to evaluate cytochrome P450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro activity.
  • Orthogonal Validation: Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for ion channel effects .

Q. What methodologies are recommended for studying the metabolic stability and pharmacokinetics of this compound?

  • Methodological Answer:
  • In Vitro ADME: Incubate with hepatocytes (37°C, 5% CO₂) and quantify parent compound degradation via LC-MS/MS over 24 hours.
  • Pharmacokinetic Profiling: Administer intravenously (2 mg/kg) and orally (10 mg/kg) in rodent models; collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Analyze using a validated LC-MS method with a lower limit of quantification (LLOQ) of 1 ng/mL.
  • Tissue Distribution: Use whole-body autoradiography or radiolabeled analogs to track compound accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.